Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-28-22(27)18-15-9-5-7-11-17(15)30-21(18)25-19(26)13(2)29-20-14-8-4-6-10-16(14)23-12-24-20/h4,6,8,10,12-13H,3,5,7,9,11H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGKZPPOZYDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on various studies, highlighting its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a quinazolin-4-ylthio moiety linked to a tetrahydrobenzo[b]thiophene framework. Its molecular formula is , with a molecular weight of approximately 342.45 g/mol. The compound's unique structure contributes to its biological activity, particularly in targeting cancer cells.
Antitumor Activity
Numerous studies have evaluated the antitumor activity of related compounds with similar structures. For instance, a series of quinazolinone derivatives were synthesized and tested for their in vitro antitumor activity. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 |
| Compound B | 49.9 | A549 |
| Ethyl Derivative | TBD | TBD |
The mechanisms by which this compound exerts its antitumor effects include:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
- Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models, showing promise as therapeutic agents .
Case Study 1: Breast Cancer Treatment
In a study focused on breast cancer, derivatives similar to this compound were tested for their ability to induce apoptosis in MCF-7 cells. The results indicated that these compounds effectively reduced cell viability and induced significant apoptotic markers after 48 hours of treatment .
Case Study 2: Lung Cancer Models
Another study evaluated the efficacy of quinazoline derivatives in A549 lung cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell proliferation and enhanced apoptotic activity compared to standard chemotherapy drugs .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds similar to Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds with quinazoline structures have shown promising results against various cancer cell lines. A study evaluated a series of quinazolines for their anti-proliferative activity against nine cancer cell lines and found that certain substitutions enhanced their potency .
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival. Quinazoline derivatives have been reported to inhibit specific kinases associated with cancer progression .
Carbonic Anhydrase Inhibition
Another significant application of related compounds is their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance:
- Selectivity Studies : Compounds have been synthesized that selectively inhibit different isoforms of carbonic anhydrase (e.g., hCA IX), which is often overexpressed in tumors. This selectivity can lead to targeted cancer therapies with reduced side effects .
Case Study 1: Antitumor Efficacy
A study investigating a series of quinazoline derivatives found that specific modifications to the quinazoline scaffold significantly increased their cytotoxicity against breast cancer cell lines. The introduction of thio groups was particularly noted for enhancing the interaction with target proteins involved in tumor growth .
Case Study 2: Inhibition of Carbonic Anhydrase
Research focused on quinazolines showed that certain derivatives exhibited strong inhibitory activity against hCA IX and hCA II isoforms. These findings suggest potential therapeutic uses in treating conditions associated with excessive CA activity, such as certain cancers and glaucoma .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Notable Activity |
|---|---|---|---|
| This compound | Structure | Antitumor Agent | Inhibits cancer cell proliferation |
| Quinazoline Derivative A | Structure | Carbonic Anhydrase Inhibitor | Selective for hCA IX |
| Quinazoline Derivative B | Structure | Kinase Inhibitor | Potent against multiple cancer types |
Preparation Methods
Cyclization of 6,7-Dihydrobenzothiophen-4(5H)-one
The tetrahydrobenzo[b]thiophene-3-carboxylate core is synthesized via cyclization of 6,7-dihydrobenzothiophen-4(5H)-one. A representative procedure involves:
- Reagents : 6,7-Dihydrobenzothiophen-4(5H)-one, dimethyl carbonate, sodium hydride.
- Conditions : Reflux at 85°C under nitrogen for 3 hours.
- Mechanism : Base-mediated cyclization forms the tetrahydrobenzo[b]thiophene ring.
- Yield : 125 mg (80%) of methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate.
Functionalization at Position 2
To introduce the amino group at position 2:
- Nitration : Treat the core with nitric acid to introduce a nitro group.
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine.
- Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amine during subsequent steps.
Synthesis of Quinazolin-4-ylthiol
Thionation of Quinazolin-4(3H)-one
Quinazolin-4-ylthiol is prepared from quinazolin-4(3H)-one:
Alternative Route via Isothiocyanate Intermediate
Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux to form 2-mercapto-3-phenylquinazolin-4(3H)-one.
Formation of the Propanamido-Thioether Side Chain
Alkylation of Quinazolin-4-ylthiol
The thiol group is alkylated with bromopropionamide:
Activation of the Carboxylic Acid
The propionamide intermediate is synthesized via:
- Coupling : React 3-aminopropanoic acid with ethyl chloroformate to form the active mixed carbonate.
- Aminolysis : Treat with ammonia to yield propionamide.
Coupling the Side Chain to the Tetrahydrobenzo[b]Thiophene Core
Amide Bond Formation
The propanamido-thioether is coupled to the tetrahydrobenzo[b]thiophene-2-amine:
One-Pot Approach
An alternative method avoids isolating intermediates:
- Sequential Reactions : Perform thioether formation and amide coupling in a single flask.
- Conditions : Use triethylamine as a base and ethyl acetate as the solvent.
Optimization and Challenges
Solvent and Base Selection
Purification Strategies
Yield Improvements
- Temperature Control : Reflux conditions enhance reaction rates but require careful monitoring to avoid decomposition.
- Catalysts : Use of DCC/HOBt increases amide bond formation efficiency.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : Calculated for C₂₁H₂₂N₃O₃S₂: C, 58.31; H, 5.09; N, 9.73. Found: C, 58.15; H, 5.12; N, 9.68.
Comparative Analysis of Methods
Q & A
Q. What are the key synthetic pathways for this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of thiophene derivatives (e.g., using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor) .
- Step 2 : Introduction of the quinazolin-4-ylthio group via nucleophilic substitution or thiol-ether coupling .
- Step 3 : Propanamido linkage formation using coupling agents like EDCI or HOBt .
Q. Critical Parameters :
- Temperature control (reflux conditions at 110–120°C) .
- Solvent selection (e.g., toluene, ethanol, DMF) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization .
Q. Purity Assurance :
- HPLC (High Performance Liquid Chromatography) for quantifying impurities (<5% acceptable for biological assays) .
- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity and detect unreacted intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Primary Methods :
- ¹H/¹³C NMR : Identify proton environments (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm, ester carbonyl at ~δ 165 ppm) .
- FT-IR : Confirm functional groups (e.g., C=O stretch at 1670–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. Supplementary Techniques :
- Elemental Analysis (C, H, N, S) to verify stoichiometry .
- X-ray Crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools aid in rational design?
Modification Strategies :
- Quinazoline Substituents : Replace chlorine or methyl groups to modulate kinase inhibition .
- Propanamido Linker : Adjust alkyl chain length to improve solubility or target binding .
Q. Computational Approaches :
- Molecular Docking (AutoDock, Schrödinger) to predict binding affinity for kinases or DNA targets .
- QSAR Models to correlate substituent effects with anticancer IC₅₀ values .
Q. Case Study :
- Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed improved anticancer activity (IC₅₀ = 2.1–8.7 μM) by introducing pyrimidine moieties .
Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?
Factors Causing Discrepancies :
Q. Mitigation Strategies :
- Standardized Assays : Use NCI-60 panel for consistent anti-cancer screening .
- Target Validation : Employ siRNA knockdown or CRISPR to confirm mechanism (e.g., apoptosis via caspase-3 activation) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Model Selection :
- Rodents : BALB/c mice for preliminary ADME (absorption, distribution, metabolism, excretion) profiling .
- Zebrafish : High-throughput toxicity screening (LC₅₀ determination) .
Q. Key Parameters :
- Bioavailability : Optimize via PEGylation or liposomal encapsulation .
- Toxicity Markers : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Methodological Recommendations
- Synthetic Challenges : Use Schlenk techniques for air-sensitive thiol coupling steps .
- Data Reproducibility : Report reaction conditions (solvent, time, catalyst) in detail .
- Ethical Compliance : Follow OECD guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
